molecular formula C17H16N4O2S B11679752 N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

N'-[(E)-(4-ethoxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B11679752
M. Wt: 340.4 g/mol
InChI Key: VOBOOWCOHCYDRS-WOJGMQOQSA-N
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Description

N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a chemical compound with the molecular formula C17H16N4O2S It is known for its unique structure, which includes an ethoxyphenyl group, a thiophenyl group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-ethoxybenzaldehyde with 3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation process. The reaction mixture is then refluxed for several hours to ensure complete conversion of the starting materials into the desired product.

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are employed on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process, making it feasible for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the molecule are replaced with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce compounds with reduced functional groups.

Scientific Research Applications

N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-hydroxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(4-methoxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide
  • N’-[(E)-(4-isopropylphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-(4-ethoxyphenyl)methylidene]-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H16N4O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C17H16N4O2S/c1-2-23-13-7-5-12(6-8-13)11-18-21-17(22)15-10-14(19-20-15)16-4-3-9-24-16/h3-11H,2H2,1H3,(H,19,20)(H,21,22)/b18-11+

InChI Key

VOBOOWCOHCYDRS-WOJGMQOQSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CS3

Origin of Product

United States

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